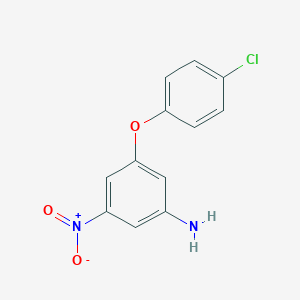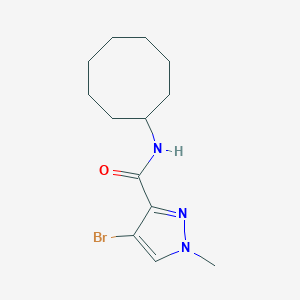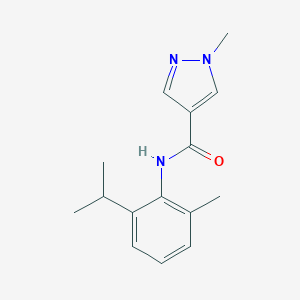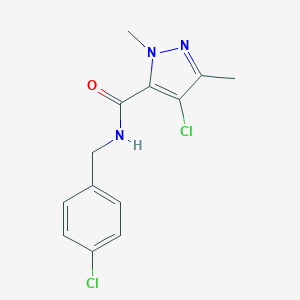![molecular formula C15H17N5S B279894 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279894.png)
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (DMPT) is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique structure, which makes it a promising candidate for various applications in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of these diseases.
Mécanisme D'action
The mechanism of action of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit a number of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its unique structure, which makes it a promising candidate for various applications in the field of biochemistry and pharmacology. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which can make it difficult to obtain in large quantities.
Orientations Futures
There are many future directions for research on 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, including its potential use as a drug candidate for the treatment of various diseases, as well as its potential applications in the field of biochemistry and pharmacology. Some of the potential future directions for research on this compound include its use as a potential therapeutic agent for neurodegenerative disorders, as well as its potential use in the development of novel anticancer drugs.
Méthodes De Synthèse
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized using a variety of methods, including the reaction of 3,5-dimethyl-1H-pyrazole with 3-methylbenzaldehyde, followed by the addition of 4-amino-5-mercapto-1,2,4-triazole. The reaction mixture is then heated under reflux in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography to obtain pure this compound.
Propriétés
Formule moléculaire |
C15H17N5S |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H17N5S/c1-10-5-4-6-13(7-10)20-14(16-17-15(20)21)9-19-12(3)8-11(2)18-19/h4-8H,9H2,1-3H3,(H,17,21) |
Clé InChI |
QNJMZKZBRZJPLQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)CN3C(=CC(=N3)C)C |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=NNC2=S)CN3C(=CC(=N3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)

![3-Hydroxy-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B279822.png)
![5-(4-Bromophenyl)-7-(2-thienyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B279823.png)


![5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B279830.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)



